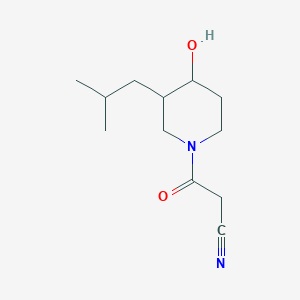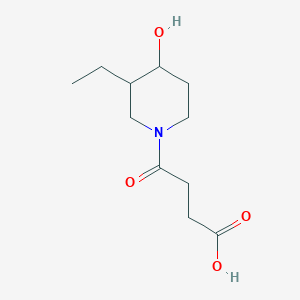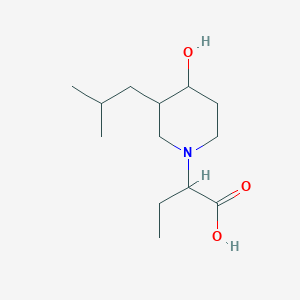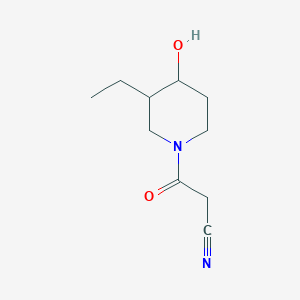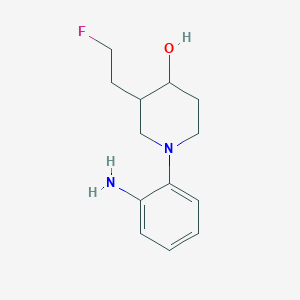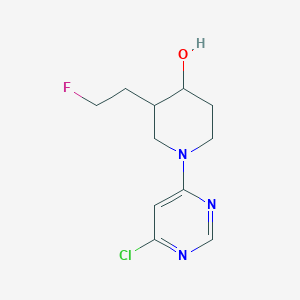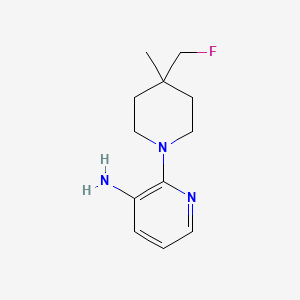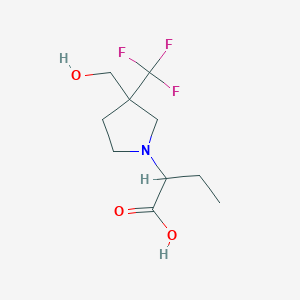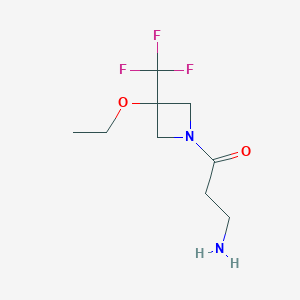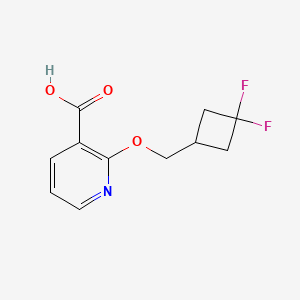
2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid” is C11H11F2NO3 . The compound has a molecular weight of 243.21 g/mol . The InChIKey, a unique identifier for the compound, is QMYIKBIBRUGKOV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid” has a molecular weight of 243.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The exact mass is 243.07069954 g/mol , and the monoisotopic mass is also 243.07069954 g/mol . The topological polar surface area is 59.4 Ų .Aplicaciones Científicas De Investigación
Herbicidal Activity
- Nicotinic acid derivatives have been explored for their potential as herbicides. A study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, revealing some compounds with excellent herbicidal activity against certain weeds, indicating the possibility for the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Industrial Applications
- Research into the industrial production of nicotinic acid focuses on green chemistry approaches, highlighting the need for new technologies to reduce environmental impacts. This includes ecological methods to produce nicotinic acid from commercially available raw materials with minimal greenhouse gas emissions (Dawid Lisicki et al., 2022).
Anti-inflammatory and Analgesic Activities
- A series of 2-(3-chloroanilino)nicotinic acid hydrazides showed anti-inflammatory and analgesic activities, with some compounds demonstrating potent effects comparable to reference drugs. This suggests their potential for development as anti-inflammatory and analgesic agents (L. Navidpour et al., 2014).
Synthesis Methodologies
- Studies on the synthesis of nicotinic acid derivatives, including those with trifluoromethyl groups, provide novel routes for creating key intermediates in drug manufacturing. These methodologies can be instrumental in the development of drugs with improved efficacy and reduced side effects (L. Kiss et al., 2008).
Vasorelaxation and Antioxidation Properties
- Research on thionicotinic acid derivatives revealed their vasorelaxant and antioxidative activities, offering insights into the development of new therapeutics with potential applications in treating cardiovascular diseases and oxidative stress (Supaluk Prachayasittikul et al., 2010).
Propiedades
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-11(13)4-7(5-11)6-17-9-8(10(15)16)2-1-3-14-9/h1-3,7H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZYTUAKMMEPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-chloroacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481786.png)
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481789.png)

